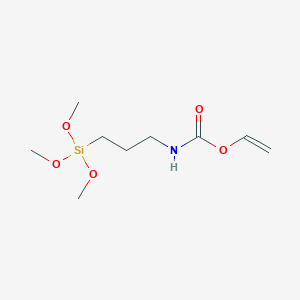

Vinyl (3-(trimethoxysilyl)propyl)carbamate

Description

Vinyl (3-(trimethoxysilyl)propyl)carbamate is a chemical compound with the molecular formula C9H19NO5Si and a molecular weight of 249.34 g/mol . It is commonly used in the formulation of hydrogels for contact lenses and other ophthalmic devices . This compound is known for its ability to form strong bonds with various substrates, making it valuable in a range of applications.

Properties

CAS No. |

194037-97-3 |

|---|---|

Molecular Formula |

C9H19NO5Si |

Molecular Weight |

249.34 g/mol |

IUPAC Name |

ethenyl N-(3-trimethoxysilylpropyl)carbamate |

InChI |

InChI=1S/C9H19NO5Si/c1-5-15-9(11)10-7-6-8-16(12-2,13-3)14-4/h5H,1,6-8H2,2-4H3,(H,10,11) |

InChI Key |

ABJBSCWBVKPQQP-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](CCCNC(=O)OC=C)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinyl (3-(trimethoxysilyl)propyl)carbamate can be synthesized through the reaction of 3-aminopropyltrimethoxysilane with vinyl chloroformate . The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Vinyl (3-(trimethoxysilyl)propyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.

Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

Polymerization: The vinyl group in the compound can undergo polymerization reactions, leading to the formation of polymeric materials.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions with acidic or basic catalysts.

Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

Polymerization: Radical initiators or UV light to initiate the polymerization of the vinyl group.

Major Products Formed

Hydrolysis: Silanol groups.

Condensation: Siloxane bonds.

Polymerization: Polymeric materials with various properties depending on the reaction conditions.

Scientific Research Applications

Vinyl (3-(trimethoxysilyl)propyl)carbamate has a wide range of applications in scientific research, including:

Chemistry: Used as a monomer in the synthesis of hydrogels and other polymeric materials.

Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.

Medicine: Utilized in the formulation of contact lenses and other ophthalmic devices.

Industry: Applied in coatings, adhesives, and sealants due to its strong bonding properties

Mechanism of Action

The mechanism of action of vinyl (3-(trimethoxysilyl)propyl)carbamate involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds with other silanol-containing compounds. This property makes it valuable in applications where strong adhesion is required .

Comparison with Similar Compounds

Vinyl (3-(trimethoxysilyl)propyl)carbamate can be compared with other similar compounds such as:

3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but contains a methacrylate group instead of a vinyl group.

Vinyltrimethoxysilane: Contains a vinyl group but lacks the carbamate functionality.

3-(Trimethoxysilyl)propyl acrylate: Contains an acrylate group instead of a vinyl group.

These compounds share similar properties but differ in their reactivity and applications. This compound is unique due to its combination of vinyl and carbamate functionalities, which provide distinct reactivity and bonding characteristics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.